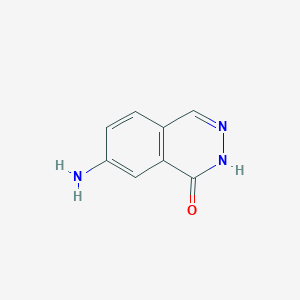

7-aminophthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOKAVANPDEBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036388-96-1 | |

| Record name | 7-amino-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Aminophthalazin 1 2h One and Its Derivatives

Classical Approaches to Phthalazin-1(2H)-one Synthesis

The foundational methods for constructing the phthalazin-1(2H)-one core have traditionally relied on cyclocondensation reactions. These methods, while historically significant, often present challenges in terms of regioselectivity when introducing substituents.

Cyclocondensation Reactions from Precursor Molecules

The most common classical approach to the phthalazinone skeleton involves the condensation of a hydrazine (B178648) derivative with a suitable dicarbonyl precursor. nih.gov Typically, this involves the reaction of phthalic anhydride (B1165640) or its derivatives with hydrazine or substituted hydrazines. researchgate.net For instance, 1-(biphenyl-4-carbonyl)benzoic acid reacts with hydrazine hydrate (B1144303) and its derivatives in boiling dry benzene (B151609) to yield the corresponding 4-biphenyl-4-yl-(2H)-phthalazin-1-ones. researchgate.net

Another classical route starts from 2-acylbenzoic acids, which can be converted to phthalazin-1(2H)-ones in a one-pot process by reacting them with hydrazine hydrate. This reaction often proceeds through the in-situ formation of acylimidazole intermediates to enhance yield and minimize contamination from excess hydrazine. A notable feature of this method can be the spontaneous crystallization of the product during the reaction, which simplifies its isolation.

Furthermore, ring-enlargement reactions of 3-hydroxyisobenzofuran-1(3H)-ones are also a frequently used method for the synthesis of phthalazin-1(2H)-ones. thieme-connect.de

Challenges in Regioselective Functionalization of Phthalazinones

A significant hurdle in the classical synthesis of substituted phthalazinones is the lack of regioselectivity. nih.govthieme-connect.com When using substituted phthalic anhydrides or 2-acylbenzoic acids, the reaction with hydrazine can lead to a mixture of regioisomers, which are often difficult to separate. This lack of control over the position of substituents limits the straightforward synthesis of specific, functionally diverse phthalazinone derivatives.

For example, the synthesis of 4-aminophthalazin-1(2H)-ones through traditional methods is often described as tedious and does not allow for the regioselective introduction of substituents. nih.gov This has prompted the development of more modern and selective synthetic strategies.

Palladium-Catalyzed Synthesis of Substituted Aminophthalazinones

To overcome the limitations of classical methods, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted aminophthalazinones, offering greater control over regioselectivity and functional group tolerance.

Pd-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orgjk-sci.com This palladium-catalyzed cross-coupling reaction of amines with aryl halides provides a direct and efficient route to aryl amines. wikipedia.org In the context of phthalazinone synthesis, this methodology has been successfully applied to produce aminophthalazinones. beilstein-journals.orgresearchgate.net

The synthesis of amino- and polyaminophthalazin-1(2H)-ones can be achieved through the palladium-catalyzed amination of 4-bromophthalazinones with various alkyl- and arylamines, as well as polyamines, often in good yields. beilstein-journals.orgresearchgate.net The mechanism of this reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com The choice of phosphine (B1218219) ligands, such as BINAP, DPPF, and Xantphos, is crucial for the efficiency and scope of the reaction. jk-sci.com

Multicomponent Reactions Featuring Isocyanide Insertion

Palladium-catalyzed multicomponent reactions (MCRs) involving isocyanide insertion have proven to be a highly efficient strategy for the synthesis of diversely substituted 4-aminophthalazin-1(2H)-ones (APOs). nih.govresearchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. frontiersin.org

A notable example is the three-component coupling of substituted o-(pseudo)halobenzoates, hydrazines, and isocyanides. nih.govthieme-connect.com This palladium-catalyzed process provides straightforward access to a wide range of substituted APOs. nih.gov The reaction is believed to proceed through the insertion of the isocyanide into a palladium-aryl bond, followed by reaction with the hydrazine to form the phthalazinone ring. researchgate.net While highly effective, the scope of the isocyanide component in some of these reactions has been noted to be limited, with tert-butyl isocyanide often being the most successful. researchgate.net

Optimization of Catalyst Systems and Reaction Parameters

The success of palladium-catalyzed syntheses of aminophthalazinones heavily relies on the optimization of the catalyst system and reaction conditions. The choice of palladium precursor, ligand, base, and solvent can significantly impact the reaction's yield, selectivity, and substrate scope.

For Buchwald-Hartwig aminations, catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated broad scope for C-N cross-coupling reactions, often with low catalyst loadings and short reaction times. nih.gov The use of bulky phosphine ligands can be particularly important for the challenging amination of aryl chlorides. jk-sci.com

In the context of multicomponent reactions, catalyst systems often consist of a palladium source like Pd(OAc)₂ and a phosphine ligand such as Xantphos. thieme-connect.com Microwave irradiation has been employed to accelerate these reactions, significantly reducing reaction times. thieme-connect.com The development of robust catalyst systems that are not sensitive to air and moisture simplifies the experimental setup and enhances the practicality of these methods. nih.gov

Below is a table summarizing key findings from research on the optimization of these reactions:

| Reaction Type | Catalyst System (Typical) | Key Optimization Findings | Reference |

| Buchwald-Hartwig Amination | Pd(dba)₂ / P(t-Bu)₃ | Can be run with as little as 0.2 mol% of catalyst. Faster than competing benzyne (B1209423) formation, ensuring regiospecificity. | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BrettPhos or RuPhos | Provides wide scope for C-N coupling with functionalized aryl and heteroaryl partners. Robust and can be performed without a glovebox. | nih.gov |

| Isocyanide Insertion MCR | Pd(OAc)₂ / Xantphos | Microwave irradiation (150 °C, 5 min) significantly accelerates the reaction. | thieme-connect.com |

| Isocyanide Insertion MCR | Pd(OAc)₂ / 1,10-phenanthroline | Efficient for amination of allylic alcohols, demonstrating the versatility of Pd catalysis in C-N bond formation. | nih.gov |

Copper-Catalyzed Amination Strategies for Phthalazinone Scaffolds

The introduction of an amino group onto the phthalazinone core is a critical transformation, and copper-catalyzed amination has emerged as a significant strategy. This approach is part of the broader class of Ullmann condensation reactions, which have been refined over the years to offer milder and more efficient conditions for C-N bond formation. While palladium catalysis is also prominent, copper-based systems provide a valuable and often more economical alternative. researchgate.net

The general strategy involves the cross-coupling of a halogenated phthalazinone with an amine source in the presence of a copper catalyst. beilstein-journals.orgnih.gov The most common starting materials are bromo- or iodophthalazinones, as the carbon-halogen bond in these substrates is more readily activated by the copper catalyst compared to chloro-derivatives. researchgate.net

Key components of a typical copper-catalyzed amination system for phthalazinone scaffolds include:

Copper Source: Copper(I) iodide (CuI) is a frequently used catalyst precursor due to its stability and reactivity. researchgate.netorganic-chemistry.org

Ligand: The presence of a ligand is often crucial for stabilizing the copper catalyst, enhancing its solubility, and facilitating the catalytic cycle. Diamine ligands, such as N,N'-dimethylethylenediamine or trans-N,N'-dimethyl-1,2-cyclohexanediamine, have proven to be highly effective. researchgate.net Ethylene (B1197577) glycol has also been utilized as an inexpensive and efficient ligand. organic-chemistry.org The development of sterically hindered N¹,N²-diaryl diamine ligands has recently allowed for the amination of even less reactive aryl chlorides under milder conditions. nih.gov

Base: A base, such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the amine nucleophile. researchgate.netorganic-chemistry.org

Solvent: Protic solvents like 2-propanol or polar aprotic solvents are commonly employed. organic-chemistry.org

Research has demonstrated that these copper-catalyzed systems tolerate a wide variety of functional groups on both the phthalazinone scaffold and the amine coupling partner. researchgate.net This tolerance is advantageous for the synthesis of complex derivatives without the need for extensive use of protecting groups. For instance, a mild and versatile protocol using CuI and ethylene glycol in 2-propanol is effective for coupling various functionalized aryl iodides with aliphatic and cyclic secondary amines, and is notably insensitive to moisture and air. organic-chemistry.org This methodology is applicable to the synthesis of aminophthalazinones from the corresponding halophthalazinones. The sequential copper-catalyzed amidation of o-halophenones followed by a base-promoted cyclization to form quinolones further illustrates the utility of copper catalysis in constructing nitrogen-containing heterocyclic systems. nih.gov

Table 1: Key Reagents in Copper-Catalyzed Amination of Halo-Aromatics

| Role | Example Compound | Common Application | Reference |

|---|---|---|---|

| Catalyst | Copper(I) Iodide (CuI) | Precursor for the active catalytic species. | researchgate.net, organic-chemistry.org |

| Ligand | N,N'-Dimethylethylenediamine | Stabilizes the copper center and facilitates the reaction. | researchgate.net |

| Ligand | Ethylene Glycol | An simple and effective ligand, enabling mild conditions. | organic-chemistry.org |

| Base | Potassium Phosphate (K₃PO₄) | Neutralizes acid byproduct and activates the amine. | organic-chemistry.org |

Novel Synthetic Routes and Expedient Diversification Strategies

Beyond classical methods, the development of novel synthetic routes aims to improve efficiency, regioselectivity, and molecular diversity. These strategies often focus on minimizing the number of synthetic steps and enabling the rapid generation of a library of derivatives from a common intermediate.

One-Pot Synthetic Procedures for 7-aminophthalazin-1(2H)-one Derivatives

A notable example is the three-component coupling of a substituted o-(pseudo)halobenzoate, a hydrazine, and an isocyanide. acs.orgnih.gov This palladium-catalyzed process, involving isocyanide insertion followed by lactamization, provides direct and regioselective access to a wide range of 4-aminophthalazin-1(2H)-ones. acs.orgnih.gov While this specific method targets the 4-amino isomer, the principle is adaptable for other isomers provided the correct starting materials are used. The classical synthesis of these compounds can be tedious and often faces challenges with regioselectivity, making this MCR a significant advancement. acs.orgthieme-connect.com

The versatility of this approach allows for diversification at three points: the phthalazinone backbone (from the benzoate), the N-2 position (from the hydrazine), and the 4-amino group (from the isocyanide). acs.org Further modifications, such as the one-pot deprotection of a tert-butyl group from the 4-amino substituent, have been developed to expand the utility of the primary products. thieme-connect.com Another documented one-pot procedure allows for the conversion of 2-(2-oxo-2-phenylethyl)benzoic acid into 4-aminophthalazin-1(2H)-one. thieme-connect.de These streamlined procedures are highly valuable for generating libraries of compounds for biological screening.

Transformations of this compound to Other Heterocyclic Systems

The this compound scaffold is not only a target molecule but also a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. The amino group provides a reactive handle for a variety of chemical transformations, allowing for the annulation of additional rings onto the phthalazinone framework.

For example, research has shown the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones starting from precursors that lead to the aminophthalazinone skeleton. researchgate.net In these syntheses, functional groups on the core ring are manipulated and cyclized to form five-membered heterocycles (furan or thiophene (B33073) rings) fused to the pyridazinone system. researchgate.net

Another diversification strategy involves subjecting the aminophthalazinone product to further multicomponent reactions. The Groebke–Blackburn–Bienaymé reaction, for instance, can be used to introduce complex substituents and build entirely new heterocyclic frameworks attached to the core structure. thieme-connect.com These transformations highlight the value of this compound as a building block in synthetic chemistry, enabling access to novel and diverse chemical matter.

Green Chemistry Principles in Aminophthalazinone Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like aminophthalazinones. epitomejournals.compaperpublications.org The focus is on improving the environmental footprint of synthetic routes by considering factors such as solvent choice, atom economy, and catalyst reusability. epitomejournals.com

In the context of aminophthalazinone synthesis, several green approaches have been explored:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. A key green chemistry principle is the replacement of these with more environmentally benign alternatives, such as water, ethanol, or even solvent-free conditions. epitomejournals.com For example, the use of water as a solvent has been successfully demonstrated in copper-catalyzed reactions for the synthesis of other nitrogen-containing heterocycles. researchgate.net

Catalyst Innovation: The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. For the preparation of related phthalazinone structures, a novel organic-inorganic hybrid material (Zeolite HY@DETA) has been used as an efficient and recyclable heterogeneous catalyst. researchgate.net

Energy Efficiency: The use of microwave irradiation as an alternative energy source can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwave-assisted synthesis has been applied in the preparation of phthalazinone derivatives, demonstrating a greener protocol. thieme-connect.comresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Multicomponent reactions, such as the one-pot synthesis of aminophthalazinones, are inherently more atom-economical than multi-step linear syntheses that generate more waste. acs.org

By integrating these principles, chemists can develop more sustainable and efficient pathways to this compound and its derivatives, aligning chemical manufacturing with environmental stewardship.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Aminophthalazin 1 2h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. vanderbilt.eduorganicchemistrydata.org

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of 7-aminophthalazin-1(2H)-one, the spectrum would show distinct signals for the aromatic protons and the protons of the amino (NH₂) and amide (NH) groups.

The aromatic region is particularly informative. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) exhibit characteristic chemical shifts and coupling patterns. For a related compound, 4-bromo-7-methoxyphthalazin-1(2H)-one, the proton at position 8 (H-8) appears as a doublet at δ 7.86 ppm, while the protons at H-5 and H-6 appear at δ 7.65 ppm and δ 7.58 ppm, respectively. acs.org For this compound, the electron-donating amino group at C-7 would be expected to shift the signals of adjacent protons (H-6 and H-8) upfield to lower ppm values. The NH proton of the phthalazinone ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. acs.org The protons of the C-7 amino group would also produce a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for Substituted Phthalazinone Derivatives Note: Data extracted from related structures to illustrate typical chemical shift ranges.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 4-Bromo-7-chlorophthalazin-1(2H)-one | Aromatic H | 8.23-8.19 | m | - | acs.org |

| Aromatic H | 8.08 | dd | 8.7, 2.2 | acs.org | |

| Aromatic H | 7.97-7.93 | m | - | acs.org | |

| NH | 13.08 | s | - | acs.org | |

| 4-Bromo-7-methoxyphthalazin-1(2H)-one | H-8 | 7.86 | d | 8.8 | acs.org |

| H-5 | 7.65 | d | 2.7 | acs.org | |

| H-6 | 7.58 | dd | 8.9, 2.8 | acs.org | |

| NH | 12.85 | s | - | acs.org | |

| 4-(Isopentylamino)phthalazin-1(2H)-one | Aromatic H | 8.57-8.43 | m | - | acs.org |

| Aromatic H | 7.86-7.74 | m | - | acs.org | |

| NH (ring) | 10.18 | br s | - | acs.org |

This table is interactive. Click on headers to sort.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each non-equivalent carbon atom in this compound produces a distinct signal, though the intensity of the peaks is not typically proportional to the number of carbons. savemyexams.com The chemical shifts are spread over a much wider range than in ¹H NMR (up to 200 ppm), which minimizes signal overlap. libretexts.org

Key signals in the ¹³C NMR spectrum of a this compound derivative include the carbonyl carbon (C=O) of the amide, which is typically found in the downfield region (158-165 ppm). acs.org The carbons of the aromatic ring appear between approximately 107 and 140 ppm. The carbon atom bonded to the amino group (C-7) would experience a significant upfield shift due to the electron-donating nature of nitrogen. For example, in 4-bromo-7-methoxypyridazin-1(2H)-one, the carbon attached to the methoxy (B1213986) group (C-7) resonates at a significantly higher field (163.1 ppm, note this is an unusually high value likely due to the combined effects of the bromine and methoxy group in the specific reported structure) compared to the other aromatic carbons. acs.org Conversely, the carbon atom at position C-4a, situated between the two rings, and C-8a, adjacent to the amide nitrogen, would have distinct chemical shifts reflecting their unique electronic environments.

Table 2: Representative ¹³C NMR Data for Substituted Phthalazinone Derivatives Note: Data from related structures illustrating typical chemical shift ranges.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| 4-Bromo-7-chlorophthalazin-1(2H)-one | C=O | 158.5 | acs.org |

| Aromatic C | 138.3, 135.2, 130.5, 130.0, 129.1, 126.1 | acs.org | |

| 4-Bromo-7-methoxyphthalazin-1(2H)-one | C-7 | 163.1 | acs.org |

| C=O | 159.4 | acs.org | |

| Aromatic C | 130.6, 130.3, 129.5, 124.0, 123.9, 107.9 | acs.org | |

| 4-(Isopentylamino)phthalazin-1(2H)-one | C=O | 159.2 | acs.org |

| Aromatic C | 145.4, 133.0, 131.1, 128.5, 127.6, 125.3, 121.2 | acs.org |

This table is interactive. Click on headers to sort.

For complex molecules or to unambiguously assign signals, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques spread NMR information across two frequency axes, revealing correlations between nuclei. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-8 with its neighboring protons, confirming their connectivity within the benzene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. libretexts.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the ¹H signals of H-5, H-6, and H-8 to their corresponding ¹³C signals in the carbon spectrum. libretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.comnih.gov

For this compound, the IR spectrum provides clear evidence for its key functional groups.

N-H Stretching: The amino group (NH₂) and the amide N-H group give rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. For related aminophthalazinones, distinct bands for N-H stretching are observed, such as at 3360 cm⁻¹ and 3277 cm⁻¹. beilstein-journals.org

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the amide carbonyl group (C=O) is a prominent feature, typically appearing in the range of 1630-1650 cm⁻¹. beilstein-journals.org

Aromatic Vibrations: C=C stretching vibrations within the aromatic rings are observed in the 1470-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While IR is more sensitive to polar bonds (like C=O), Raman is often more sensitive to non-polar, symmetric bonds, such as the C=C bonds in the aromatic system. mdpi.com In studies of related phthalazinone metal complexes, C-H stretching bands were observed in both IR and Raman spectra, with shifts in their positions upon coordination indicating interaction with the metal ion. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Aminophthalazinone Derivatives

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| 2-Methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one | N-H Stretch | 3360 | beilstein-journals.org |

| C=O Stretch | 1631 | beilstein-journals.org | |

| 4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one | N-H Stretch | 3354 | beilstein-journals.org |

| C=O Stretch | 1633 | beilstein-journals.org | |

| 2-Methyl-4-{[2-(methylamino)ethyl]amino}phthalazin-1(2H)-one | N-H Stretch | 3277, 3229 | beilstein-journals.org |

| C=O Stretch | 1636 | beilstein-journals.org |

This table is interactive. Click on headers to sort.

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₇N₃O), the calculated molecular weight is approximately 161.16 g/mol . In an electrospray ionization mass spectrometry (ESI-MS) experiment, the compound would be expected to show a prominent pseudomolecular ion peak at m/z 162.17 [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision. acs.org

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. By selecting the molecular ion and subjecting it to fragmentation, a characteristic pattern of daughter ions is produced. Investigations into the complexation of aminophthalazinones with copper ions have utilized ESI-MS and tandem MS to show how the ligand and metal are bound. researchgate.net This demonstrates the utility of MS in confirming not only the structure of the primary molecule but also its interactions with other species.

X-ray Crystallography Studies of this compound Derivatives

While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography offers the most definitive and unambiguous proof of molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound was not found in the provided search context, studies on related compounds highlight the power of this method. For instance, the structure of a copper complex of a polyaminophthalazinone derivative has been elucidated by X-ray crystallography, showing the precise coordination of the nitrogen atoms with the metal ion. researchgate.net Similarly, the structures of various other heterocyclic compounds synthesized through related reactions have been unambiguously confirmed using this technique. acs.org A crystallographic study of this compound would confirm the planarity of the fused ring system and detail the hydrogen-bonding networks established by the amine and amide groups, which are crucial to understanding its solid-state properties.

Computational and Theoretical Investigations of 7 Aminophthalazin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 7-aminophthalazin-1(2H)-one. These calculations provide data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests a higher reactivity. niscpr.res.in

These computational studies can also determine the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack. For instance, the negative values of HOMO and LUMO energies are indicative of a molecule's structural stability. niscpr.res.in This information is vital for predicting how this compound might behave in chemical reactions and biological systems.

Table 1: Predicted Electronic Properties of a Phthalazinone Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Negative Value | Indicates electron-donating ability and stability. niscpr.res.in |

| LUMO Energy | Negative Value | Indicates electron-accepting ability and stability. niscpr.res.in |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. nih.gov These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. srtmun.ac.in

Molecular docking studies with derivatives of phthalazinone have revealed their potential as inhibitors for various enzymes and receptors. researchgate.netacs.org For example, derivatives have been identified as antagonists for the human A3 adenosine (B11128) receptor. acs.org Docking simulations predict the preferred binding orientation of the ligand within the active site of the target protein and estimate the binding affinity. thesciencein.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, showing how the atoms move over time. nih.govyoutube.com This helps in assessing the stability of the binding and observing any conformational changes in the protein upon ligand binding. nih.govmdpi.com These simulations can further validate the interactions predicted by docking and provide a more detailed understanding of the binding mode. frontiersin.org

Table 2: Example of Molecular Docking Results for a Phthalazinone Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Human A3 Adenosine Receptor | High | Specific amino acids in the binding pocket acs.org |

| p38 MAP Kinase | Potent Inhibition | Interactions with Met109 and Gly110 researchgate.net |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be employed to predict various spectroscopic properties of this compound, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.gov These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.

Quantum chemical calculations can predict the vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, the electronic transitions calculated can be correlated with the absorption bands in a UV-Vis spectrum. nih.gov The chemical shifts in NMR spectroscopy can also be predicted, aiding in the assignment of signals to specific atoms within the molecule. Comparing these computationally predicted spectra with experimental data provides strong evidence for the structural characterization of this compound.

Analysis of Tautomerism and Conformational Preferences of this compound

This compound can exist in different tautomeric forms and conformations. Computational studies are essential for determining the relative stabilities of these different forms. Tautomers are isomers that differ in the position of a proton and a double bond. For phthalazinones, the lactam-lactim tautomerism is of particular interest.

Computational calculations can predict the energies of different tautomers and conformers, thereby identifying the most stable form under different conditions (e.g., in the gas phase or in various solvents). orientjchem.org This information is crucial as the biological activity of a molecule can be highly dependent on its tautomeric and conformational state. The favored tautomer in a biological environment will dictate the specific interactions it can form with a target protein.

Table 3: Hypothetical Relative Energies of this compound Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| Lactam | 0.00 | 0.00 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be determined by specific computational studies.

Coordination Chemistry of 7 Aminophthalazin 1 2h One As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 7-aminophthalazin-1(2H)-one would generally involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The stoichiometry of the reactants and reaction conditions, such as temperature and pH, would be critical in isolating the desired complex.

While specific synthetic reports for this compound complexes are scarce, the successful synthesis of copper(II) complexes with related 4-aminophthalazinone derivatives has been demonstrated. researchgate.netbeilstein-journals.org These syntheses show that aminophthalazinones can form stable coordination compounds with transition metal ions. beilstein-journals.org

The characterization of any newly synthesized this compound metal complex would rely on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula and confirm the ligand-to-metal ratio.

Molar Conductivity Measurements: To establish the electrolytic or non-electrolytic nature of the complexes in solution. nih.gov

Spectroscopic Methods (FTIR, UV-Vis, NMR): To probe the binding mode of the ligand to the metal center.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

X-ray Diffraction: Single-crystal X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Ligand Binding Modes and Chelation Properties

This compound features several potential coordination sites: the carbonyl oxygen (C=O), the heterocyclic nitrogen atom (N2), and the exocyclic amino nitrogen (-NH2). This allows for various binding possibilities.

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom. Studies on the parent compound, 1(2H)-phthalazinone, have shown that coordination typically occurs through the carbonyl oxygen atom. researchgate.net It is also possible for coordination to occur solely through the exocyclic amino nitrogen.

Bidentate Chelation: The arrangement of donor atoms allows for the formation of stable chelate rings. A likely chelation mode would involve the exocyclic amino nitrogen and the adjacent heterocyclic nitrogen atom (N8, if the structure is numbered systematically starting from the carbonyl group, though this is unconventional) or the N2 atom, depending on steric feasibility. The formation of a five- or six-membered chelate ring is generally favored in coordination chemistry. msu.edu

Bridging Ligand: The ligand could potentially bridge two metal centers, with different donor atoms coordinating to each metal ion, leading to the formation of polynuclear complexes.

Research on substituted 4-aminophthalazinones has confirmed the participation of nitrogen atoms in the complexation of Cu(II) ions, highlighting the ability of the amino functionality and the phthalazinone core to act in concert as N- and O-donor ligands. researchgate.netbeilstein-journals.org In one structurally characterized Cu(II) complex of a 4-amino-derivative, the ligand acted as a tridentate N,N,N donor, utilizing nitrogen atoms from the phthalazine (B143731) ring, a pyridyl substituent, and an aminoalkyl side chain. beilstein-journals.org This demonstrates the versatile chelating capabilities inherent to the aminophthalazinone scaffold.

Investigation of Metal-Ligand Interactions with Transition Metal Ions (e.g., Cu(II))

The lone pairs of electrons on the oxygen and nitrogen atoms of this compound make it an effective Lewis base, capable of interacting strongly with Lewis acidic transition metal ions like copper(II). Cu(II) is often used as a probe in coordination studies due to its versatile coordination geometries and characteristic spectroscopic and magnetic properties.

Investigations into the complexation behavior of aminophthalazinone derivatives with Cu(II) have utilized electrospray ionization mass spectrometry (ESI-MS) to identify the species formed in solution. nih.gov These studies revealed the formation of different complex ions, including those with a 1:1 ligand-to-metal ratio, such as [(L)Cu(II)Cl]⁺, and species containing two ligands, such as [(L)₂Cu(II)]²⁺. nih.gov It is reasonable to expect that this compound would form similar complexes with Cu(II) and other transition metals. The stability of these complexes would depend on factors like the chelate effect, the nature of the metal ion, and the solvent system used.

In the solid state, a Cu(II) complex with a substituted 4-aminophthalazinone ligand was found to be five-coordinated, adopting a strongly distorted square pyramidal geometry. beilstein-journals.org The coordination sphere consisted of three nitrogen atoms from the ligand and two chloride anions, demonstrating a stable metal-ligand framework. beilstein-journals.org

Spectroscopic Signatures of Complex Formation and Structural Implications

Spectroscopic analysis is crucial for elucidating the structural details of metal complexes in the absence of single-crystal X-ray data. The formation of a coordinate bond between this compound and a metal ion would induce distinct changes in its vibrational and electronic spectra.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex reveals the coordination sites.

C=O Stretching: Coordination via the carbonyl oxygen is expected to cause a shift in the ν(C=O) band to a lower frequency (wavenumber) due to the weakening of the C=O bond upon electron donation to the metal. This phenomenon has been observed in complexes of the parent 1(2H)-phthalazinone, where the ν(C=O) band shifts upon coordination to Co(II), Cu(II), and Mn(II). researchgate.net

N-H Vibrations: If the exocyclic amino group is involved in coordination, the N-H stretching and bending vibrations would be altered.

New Bands: The formation of new, weaker bands in the far-IR region (typically < 500 cm⁻¹) can be attributed to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of complexation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum provides information about the electronic transitions within the complex.

Ligand-Based Transitions: The absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic system of the free ligand, are expected to shift upon complexation due to the perturbation of the ligand's electronic structure. beilstein-journals.orgmocedes.org

d-d Transitions: For transition metal complexes, new, typically weak, absorption bands may appear in the visible region. These correspond to d-d electronic transitions within the metal d-orbitals, which become partially allowed in the less symmetric environment of the complex. The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Charge Transfer Bands: Intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also appear, often in the near-UV or visible region, which are characteristic of the specific metal-ligand interaction. nih.gov

| Spectroscopic Technique | Observed Feature | Structural Implication |

|---|---|---|

| FTIR | Shift of ν(C=O) band to lower wavenumber | Coordination via the carbonyl oxygen atom. researchgate.net |

| Shift in ν(N-H) and δ(N-H) bands | Coordination involving the exocyclic amino group. | |

| Appearance of new bands in the far-IR region | Formation of new Metal-Oxygen and/or Metal-Nitrogen bonds. | |

| UV-Vis | Shifts in ligand π→π* and n→π* bands | Perturbation of the ligand's electronic system upon coordination. mocedes.org |

| New weak bands in the visible region | Presence of d-d electronic transitions, indicating coordination geometry. | |

| New intense bands in the visible/UV region | Presence of Ligand-to-Metal or Metal-to-Ligand Charge Transfer transitions. nih.gov |

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes provides insight into their redox properties and electronic structure. Cyclic voltammetry (CV) is a primary technique used to study these properties. While specific electrochemical data for this compound complexes are not available, the expected behavior can be inferred.

The coordination of this compound to a redox-active metal center (like Cu, Fe, Co, or Ru) would modulate the metal's redox potentials. The ligand, possessing electron-donating amino and carbonyl groups, would increase the electron density on the metal center. This donation generally makes it more difficult to reduce the metal ion (shifting the reduction potential to a more negative value) and easier to oxidize it (shifting the oxidation potential to a less positive value) compared to the aquated metal ion.

The reversibility of the redox processes (e.g., M(II)/M(III) or M(II)/M(I)) would give information about the stability of the complex in different oxidation states. The supporting information for a study on related 4-aminophthalazinone derivatives indicates that cyclic voltammetry has been used to characterize these compounds, suggesting that this is a relevant and feasible method for probing the electrochemical nature of aminophthalazinone-metal systems. beilstein-journals.org

Mechanistic Studies in Chemical Transformations Involving 7 Aminophthalazin 1 2h One

Elucidation of Reaction Pathways for Derivatization

The derivatization of 7-aminophthalazin-1(2H)-one can be achieved through various reaction pathways, often involving multi-step sequences to introduce diverse functionalities.

A common strategy for producing aminophthalazinone derivatives begins with a substituted o-(pseudo)halobenzoate. researchgate.netnih.gov This undergoes a palladium-catalyzed cross-coupling reaction with hydrazine (B178648) and an isocyanide insertion, which is then followed by lactamization to yield the 4-aminophthalazin-1(2H)-one scaffold. researchgate.netnih.gov This multicomponent approach allows for the straightforward synthesis of diversely substituted aminophthalazinones. nih.gov

Another synthetic route starts from methyl 2-(2-methoxy-2-oxoethyl)benzoate. metu.edu.tr The process involves the oxidation of the methylene (B1212753) group to a ketoester, which then reacts with hydrazine to form a hydrazone derivative. researchgate.netmetu.edu.tr Subsequent intramolecular cyclization, hydrolysis, and a Curtius rearrangement of an acyl azide (B81097) intermediate lead to the formation of an isocyanate. researchgate.netmetu.edu.tr This isocyanate can then be reacted with water to produce the final aminopyridazinone derivative. metu.edu.tr

The synthesis of 4-aminophthalazin-1(2H)-ones can also be achieved starting from phthalazin-1(2H)-one. nih.gov This involves a two-step process that begins with the selective bromination at the 4-position. nih.gov The resulting 4-bromo-derivative can then undergo palladium-catalyzed amination with various amines to introduce the amino group. nih.gov

A novel three-step synthesis involves the direct acyl-alkylation of an in-situ generated aryne, followed by an azide transfer reaction and a Diaza-Wittig reaction. researchgate.net

The table below summarizes various starting materials and the resulting this compound derivatives.

| Starting Material | Key Intermediates/Reagents | Derivative | Reference |

| Substituted o-(pseudo)halobenzoate | Hydrazine, Isocyanide, Palladium catalyst | Diversely substituted 4-aminophthalazin-1(2H)-ones | researchgate.netnih.gov |

| Methyl 2-(2-methoxy-2-oxoethyl)benzoate | Hydrazine, Thionyl chloride, Acyl azide | 4-Aminophthalazin-1(2H)-one | metu.edu.tr |

| Phthalazin-1(2H)-one | Br2/KBr, Various amines, Palladium catalyst | 2-Substituted 4-aminophthalazinones | nih.gov |

| Aryne precursor | β-keto ester, p-acetamidobenzenesulfonyl azide | Phthalazine (B143731) derivatives | researchgate.net |

Kinetic and Thermodynamic Aspects of Aminophthalazinone Reactions

While specific kinetic and thermodynamic data for reactions directly involving this compound are not extensively detailed in the provided search results, general principles of reaction kinetics and thermodynamics can be applied to understand its transformations. For instance, the palladium-catalyzed amination of 4-bromophthalazinones is a thermal cross-coupling reaction, indicating that it requires an input of energy (heat) to overcome the activation energy barrier. nih.gov The choice of solvent, catalyst system (e.g., Xantphos/Pd(OAc)2), and base (e.g., t-BuOK or DIPEA) are critical in optimizing the reaction rate and yield. nih.gov

In the context of related heterocyclic systems, studies on benzopyran compounds have shown a correlation between thermodynamics and kinetics in hydride transfer reactions. nih.gov This suggests that the electronic effects of substituents, transmitted through the aromatic ring and other conjugated systems, can influence both the thermodynamics (Gibbs free energy change) and the kinetics (rate) of the reaction. nih.gov Similar principles would likely apply to reactions of this compound, where substituents on the phthalazinone core would modulate its reactivity.

The efficiency of multicomponent reactions, such as the palladium-catalyzed synthesis of 4-aminophthalazin-1(2H)-ones, is often dependent on the careful control of reaction conditions to favor the desired reaction pathway and minimize side reactions. nih.gov The use of microwave irradiation has been shown to improve yields in some cases, suggesting that higher temperatures can accelerate the reaction rate. thieme-connect.com

Role of this compound in Catalytic Cycles as a Substrate or Intermediate

In several synthetic transformations, this compound and its precursors act as key substrates in catalytic cycles, particularly those mediated by transition metals like palladium.

In the palladium-catalyzed synthesis of 4-aminophthalazin-1(2H)-ones, the reaction proceeds through a proposed catalytic cycle involving the insertion of an isocyanide into a palladium-hydrazine complex, followed by cross-coupling with an o-(pseudo)halobenzoate and subsequent cyclization. beilstein-journals.org The phthalazinone precursor is a crucial substrate that enters the catalytic cycle to be transformed into the final product.

The palladium-catalyzed amination of 4-bromophthalazinones also involves a catalytic cycle where the 4-bromophthalazinone derivative is the substrate. nih.gov The catalyst system, often a combination of a palladium source and a phosphine (B1218219) ligand, facilitates the coupling of the substrate with an amine. nih.gov The choice of ligand, such as Xantphos, can be critical for the efficiency of the catalytic process. thieme-connect.com

The table below outlines the role of aminophthalazinone-related compounds in different catalytic reactions.

| Reaction | Role of Aminophthalazinone Precursor | Catalyst System | Reference |

| Isocyanide Insertion/Cross-Coupling | Substrate (o-(pseudo)halobenzoate) | Palladium-based | nih.govbeilstein-journals.org |

| Amination of 4-bromophthalazinones | Substrate (4-bromophthalazinone) | Xantphos/Pd(OAc)2 | nih.gov |

| Suzuki and Sonogashira Coupling | Substrate (1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate) | Palladium-based | rsc.org |

Stereochemical Investigations in Aminophthalazinone Synthesis

Information regarding specific stereochemical investigations in the synthesis of this compound is limited in the provided search results. However, the principles of stereochemistry would be relevant in cases where chiral centers are introduced into the molecule.

For instance, if a substituted hydrazine or a chiral amine is used in the synthesis, it could lead to the formation of stereoisomers. The regioselective and stereoselective control of these reactions would be a key challenge. In the context of related heterocyclic syntheses, such as the synthesis of prolyl peptides, organocatalysts have been used to achieve high stereoselectivity. vu.nl

While not directly about this compound, a study on the Michael addition to cyclohexen-1-ylphosphine oxide highlights that the stereoselectivity of such reactions can be base-sensitive, leading to the formation of different epimers. acs.org This underscores the importance of reaction conditions in controlling the stereochemical outcome of a reaction.

Future research in the field of this compound could focus on developing enantioselective synthetic routes to access chiral derivatives, which may exhibit unique biological activities.

Exploration of Structure Activity Relationships Sar and Biological Activity Mechanisms for 7 Aminophthalazin 1 2h One Derivatives

Systematic Variation of Substituents on the Phthalazinone Core

The biological activity of phthalazinone derivatives can be systematically modulated by introducing various substituents at different positions of the core structure. Key positions for modification include the N2 and C4 positions, which have been shown to be important for influencing the anticancer properties of these compounds. nih.gov

A common synthetic strategy involves a multi-step process starting with the bromination of the phthalazin-1(2H)-one core at the 4-position. d-nb.infonih.gov This is followed by alkylation at the N2-position and subsequent palladium-catalyzed amination (Buchwald–Hartwig reaction) to introduce a variety of amino groups at the C4-position. d-nb.infobeilstein-journals.org This method allows for the introduction of diverse aliphatic, aromatic, benzylic, and cyclic amines, as well as polyamines, leading to a wide array of 4-aminophthalazinone derivatives. beilstein-journals.orgresearchgate.net

Researchers have also explored attaching other functional moieties to the phthalazinone scaffold. For instance, dithiocarbamate fragments have been incorporated at both the N2 and C4 positions to create novel hybrid molecules with potential antiproliferative effects. nih.gov Further modifications include the synthesis of acetohydrazide derivatives from the core structure, which then serve as precursors for a variety of heterocyclic attachments, such as pyrazole and thiazolidine rings. ekb.eg These systematic variations allow for a detailed investigation of how changes in steric hindrance, electronics, and lipophilicity across the molecule impact its interaction with biological targets.

In Vitro Studies of Anticancer Activity on Specific Cell Lines (e.g., HT-29, PC-3, L-929)

A significant area of investigation for 7-aminophthalazin-1(2H)-one derivatives has been their potential as anticancer agents. In vitro studies have demonstrated that certain amino derivatives of phthalazinone exhibit noteworthy cytotoxic activity against various cancer cell lines. researchgate.netbeilstein-journals.org

Screening of selected 4-aminophthalazinone compounds has been performed on human colon adenocarcinoma (HT-29), human prostate cancer (PC-3), and mouse fibroblast (L-929) cell lines. nih.govbeilstein-journals.org The results from MTT assays indicated that these derivatives were cytotoxic to the tested cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) falling within the micromolar range. nih.gov For example, compounds designated 5c, 5d, 5f, 5g, 6b, and 6d were found to be cytotoxic in a concentration range from 20.1 µM to 92.93 µM. nih.gov

The location of substituents has a marked effect on antiproliferative activity. Studies on phthalazinone-dithiocarbamate hybrids showed that compounds with the dithiocarbamate moiety at the N2 position were active against the A2780 ovarian cancer cell line, with most also showing activity against the MCF-7 breast cancer cell line. nih.gov In contrast, derivatives with the dithiocarbamate at the C4 position were generally inactive. nih.gov Specifically, replacing a benzyl group with a propargyl group in one series of N2-substituted compounds significantly enhanced the antiproliferative activity against the MCF-7 cell line. nih.gov

Table 1: Cytotoxicity of Selected Phthalazinone Derivatives

| Compound | Cell Line | Reported Activity (IC50) |

|---|---|---|

| Amino Derivative 5c | HT-29, PC-3, L-929 | Cytotoxic in the range of 20.1 µM to 92.93 µM |

| Amino Derivative 5d | HT-29, PC-3, L-929 | Cytotoxic in the range of 20.1 µM to 92.93 µM |

| Amino Derivative 5f | HT-29, PC-3, L-929 | Cytotoxic in the range of 20.1 µM to 92.93 µM |

| Amino Derivative 5g | HT-29, PC-3, L-929 | Cytotoxic in the range of 20.1 µM to 92.93 µM |

| Amino Derivative 6b | HT-29, PC-3, L-929 | Cytotoxic in the range of 20.1 µM to 92.93 µM |

| Amino Derivative 6d | HT-29, PC-3, L-929 | Cytotoxic in the range of 20.1 µM to 92.93 µM |

| Dithiocarbamate Hybrid 6g | MCF-7 | 7.64 ± 0.5 µM |

| Dithiocarbamate Hybrid 7g | NCI-H460 | 43 ± 1 µM |

Mechanistic Insights into Enzyme Inhibition (e.g., Phosphodiesterases)

The mechanism of action for many biologically active phthalazinone derivatives involves the inhibition of specific enzymes. Aminophthalazines have been specifically evaluated for their inhibitory activity against phosphodiesterases (PDEs), a superfamily of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net These cyclic nucleotides are crucial intracellular second messengers; by inhibiting their degradation, PDE inhibitors can prolong their signaling effects, leading to outcomes like smooth muscle relaxation and vasodilation. nih.gov

Certain aminophthalazine derivatives have shown inhibitory action toward PDE-5 and PDE-10. nih.govresearchgate.net Inhibition of these enzymes is a potential therapeutic strategy for chronic pain, as well as neurodegenerative and psychiatric disorders. nih.gov The development of selective PDE inhibitors is a key area of research, as this can help restore normal intracellular signaling with fewer side effects. sphinxsai.com The structural features of the phthalazinone scaffold can be fine-tuned to achieve selective inhibition of specific PDE isozymes, highlighting a clear SAR for this class of compounds.

Antimicrobial Activity Evaluation and Structure-Dependent Responses

Phthalazine (B143731) and its analogs have been recognized for possessing a range of pharmacological properties, including antimicrobial and antifungal activities. nih.gov Research into novel phthalazinone derivatives has included the evaluation of their efficacy against various microbial strains.

Studies have shown that certain synthesized phthalazinone derivatives exhibit moderate activity against both gram-negative bacteria, such as Escherichia coli, and gram-positive bacteria, like Staphylococcus epidermidis and Klebsiella pneumoniae, when tested at a concentration of 250 µg/mL. researchgate.net The antimicrobial response is dependent on the specific chemical structure of the derivative. For instance, in a series of pyrazoline derivatives, which share structural similarities with some phthalazinone hybrids, the presence and position of substituents like methoxy (B1213986) and bromo groups on phenyl rings were found to significantly influence the antibacterial activity against strains such as S. aureus. semanticscholar.org This indicates that the electronic and steric properties of the substituents on the core heterocycle play a crucial role in determining the potency and spectrum of antimicrobial action. Further research involves creating hybrid molecules that combine the phthalazinone scaffold with other known antimicrobial agents to potentially enhance their activity. researchgate.net

Investigation of Receptor Binding Profiles (e.g., Adenosine Receptors)

Beyond enzyme inhibition, aminophthalazinone derivatives have been investigated for their ability to bind to specific cell surface receptors. Notably, they have been examined as potential antagonists for human adenosine receptors, particularly the A3 subtype. nih.govresearchgate.net Adenosine receptors are G protein-coupled receptors that play key roles in various physiological processes, and their modulation is a target for treating neurodegenerative disorders and inflammation. mdpi.com

The binding affinity of ligands to adenosine receptors is highly dependent on their structure. The bicyclic core of the ligand interacts with key amino acid residues in the receptor's binding pocket, such as Phe168 and Asn253 in the A2A receptor. mdpi.com The substituents on the core scaffold project into different regions of the binding site, and their chemical nature determines the strength and selectivity of the interaction. mdpi.comdrugbank.com By systematically altering the substituents on the this compound scaffold, it is possible to develop derivatives with high affinity and selectivity for a specific adenosine receptor subtype. This approach allows for the fine-tuning of the pharmacological profile to achieve a desired therapeutic effect, such as neuroprotection, by antagonizing the A2A adenosine receptor. nih.gov

Emerging Applications and Future Research Directions for 7 Aminophthalazin 1 2h One

Development of 7-aminophthalazin-1(2H)-one Derivatives as Building Blocks in Organic Synthesis

The this compound scaffold is a valuable building block in the synthesis of complex organic molecules, particularly for drug discovery. cymitquimica.commdpi.com Its utility stems from the presence of multiple reactive sites—the amino group, the lactam N-H, and the aromatic ring—which allow for diverse chemical modifications.

Synthetic chemists utilize aminophthalazinone derivatives as foundational structures to construct a wide array of pharmacologically active agents. researchgate.netnih.gov Methodologies for synthesizing these building blocks often involve palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination of bromophthalazinones. beilstein-journals.org This approach allows for the introduction of various alkyl, aryl, and polyamine substituents at the 4-position of the phthalazinone ring. nih.govresearchgate.net

Once synthesized, these aminophthalazinone derivatives serve as key intermediates. For example, aminoalkyl phthalazinones are precursors for creating more complex hybrid molecules, such as phthalazinone-dithiocarbamate conjugates, through reactions with reagents like carbon disulfide. nih.gov The versatility of the phthalazinone core makes it a privileged structure for developing new chemical entities with potential therapeutic applications. researchgate.netnih.gov The development of novel multicomponent reactions (MCRs) further expands the utility of these building blocks, enabling the efficient, one-pot synthesis of complex, drug-like molecules. nih.govbeilstein-journals.org

Table 1: Synthetic Methodologies for Phthalazinone Derivatives

| Reaction Type | Precursors | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Amination | 4-Bromophthalazinones, Amines | Palladium catalysts (e.g., Pd(OAc)2), Ligands (e.g., Xantphos) | 4-Aminophthalazinones | nih.gov, beilstein-journals.org |

| Cyclocondensation | 2-Acetylbenzoic acid, Hydrazine (B178648) | Ethanol (reflux) | 4-Methylphthalazinones | nih.gov |

| Multicomponent Reaction | o-Bromobenzoate, Isocyanide | Palladium catalysts | 4-Aminophthalazin-1(2H)-ones | nih.gov, beilstein-journals.org |

Potential in Material Science Applications (e.g., Chemosensors)

The inherent structure of aminophthalazinones, featuring N- and O-donor atoms, makes them promising candidates for applications in material science, particularly as ligands for metal ions and as chemosensors. nih.govbeilstein-journals.org A chemosensor operates by signaling the presence of a specific analyte, often through a change in fluorescence or color, upon binding. nih.gov

Research has demonstrated that aminophthalazinone derivatives can act as effective polydentate ligands, forming stable coordination complexes with metal ions such as copper(II). beilstein-journals.orgresearchgate.net The nitrogen atoms of the phthalazinone ring system and the amino substituent can participate in metal ion complexation. nih.gov This coordination ability is a fundamental requirement for a chemosensor designed to detect metal ions.

While direct studies on this compound as a fluorescent chemosensor are emerging, the principle has been established with analogous heterocyclic systems. For instance, a recently developed fluorescent probe based on a 5-aminoisophthalate structure demonstrated high selectivity for detecting Cu²⁺ ions through a significant enhancement in emission intensity. rsc.org Given the structural similarities and proven coordinating properties of aminophthalazinones, future research is expected to focus on designing and synthesizing novel derivatives that can selectively detect various metal ions, anions, and other analytes through fluorescence-based mechanisms. nih.govrsc.org

Integration into Hybrid Molecular Systems

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mechanism of action. The this compound scaffold is an ideal platform for developing such hybrid systems due to its synthetic accessibility and established biological relevance. nih.gov

Several studies have successfully integrated the phthalazinone core with other bioactive moieties:

Phthalazinone-Dithiocarbamate Hybrids: These compounds have been synthesized by linking a dithiocarbamate group to the phthalazinone scaffold, showing potential as anticancer agents. mdpi.comnih.gov

Pyran-Linked Phthalazinone-Pyrazole Hybrids: A series of novel hybrids connecting phthalazinone and pyrazole units through a pyran linker were synthesized via a one-pot, three-component reaction and evaluated for their cytotoxic potential against cancer cell lines. nih.gov

Phthalazinone-Imidazole Hybrids: A novel hybrid compound featuring a phthalazin-1(2H)-imine core linked to a 4,5-dihydro-1H-imidazole moiety has been synthesized and subsequently derivatized to explore its biological properties. researchgate.net

Advanced Methodologies for Process Intensification and Scale-Up

Translating the synthesis of this compound and its derivatives from laboratory-scale to industrial production requires the development of robust and efficient processes. Process intensification is a key concept in modern chemical engineering that aims to create safer, greener, and more efficient manufacturing processes. cetjournal.itresearchgate.net

For the synthesis of fine chemicals like aminophthalazinones, this often involves shifting from traditional batch reactors to continuous flow systems. cetjournal.it Continuous manufacturing offers several advantages, including improved heat transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. researchgate.net

Key challenges in scaling up the synthesis of complex molecules often include the reliance on chromatographic purification, which is not practical for large quantities. almacgroup.com Future research in this area will likely focus on:

Developing scalable synthetic routes that avoid chromatography, instead relying on techniques like crystallization, extraction, or salt formation for purification. almacgroup.com

Optimizing reaction conditions to minimize byproduct formation and improve yields.

Reducing the use of hazardous solvents and reagents to enhance the environmental sustainability of the process. cetjournal.it

Implementing continuous flow technologies for key synthetic steps, such as the palladium-catalyzed aminations used to produce aminophthalazinones. nih.gov

By applying the principles of process intensification, the large-scale production of this compound can be made more economically viable and environmentally friendly.

Multidisciplinary Research Prospects at the Interface of Chemistry and Biology

The intersection of chemistry and biology is a fertile ground for discovering new therapeutic agents, and this compound is a molecule of significant interest in this domain. Its derivatives have been shown to possess a wide spectrum of pharmacological activities. nih.gov

Extensive biological screening has revealed that aminophthalazinone derivatives exhibit promising anticancer properties. beilstein-journals.org Studies have demonstrated their cytotoxicity against various human cancer cell lines, including colon adenocarcinoma (HT-29) and prostate cancer (PC-3) cells. nih.govbeilstein-journals.org Beyond oncology, the phthalazinone scaffold is associated with a broad range of biological effects, including antimicrobial, antidepressant, anti-inflammatory, and cardiotonic properties. nih.gov

Future multidisciplinary research will likely involve:

Medicinal Chemistry: Synthesizing libraries of this compound derivatives and establishing structure-activity relationships (SAR) to optimize their potency and selectivity for specific biological targets.

Molecular Biology: Identifying the precise molecular targets and mechanisms of action for the most active compounds. For example, some phthalazine (B143731) derivatives are known to inhibit enzymes like phosphodiesterases (PDEs) and kinases, which are crucial in various disease pathways. nih.gov

Pharmacology: Conducting in-depth preclinical studies to evaluate the efficacy, selectivity, and safety of lead compounds.

This collaborative approach is essential to unlock the full therapeutic potential of the this compound scaffold and translate basic scientific discoveries into new medicines.

Table 2: Reported Biological Activities of Aminophthalazinone Derivatives

| Biological Activity | Target/Cell Line | Reference |

|---|---|---|

| Anticancer / Cytotoxic | HT-29 (colon), PC-3 (prostate) cancer cell lines | nih.gov, beilstein-journals.org |

| Anti-inflammatory | p38 MAP kinase inhibition | nih.gov |

| Antidepressant | General activity noted | nih.gov |

| Antihistaminic | General activity noted | nih.gov |

| Cardiotonic | General activity noted | nih.gov |

Q & A

Basic: What are the common synthetic routes for 7-aminophthalazin-1(2H)-one, and how do experimental conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves palladium-catalyzed coupling or multicomponent reactions. For example, brominated precursors (e.g., 7-bromophthalazin-1(2H)-one) can undergo Buchwald–Hartwig amination with ammonia or amines under Pd(OAc)₂/Xantphos catalysis, achieving yields of 60–85% depending on solvent polarity (toluene vs. DMF) and temperature (80–120°C) . Microwave-assisted synthesis has also reduced reaction times from hours to minutes while maintaining yields . Key considerations include precursor accessibility (e.g., bromolactams requiring multistep synthesis) and the use of tertiary isocyanides in multicomponent approaches, which limit substrate flexibility .

Advanced: How can researchers optimize palladium-catalyzed coupling for polyaminophthalazinone derivatives with steric hindrance?

Methodological Answer:

Steric hindrance in polyaminophthalazinones can be mitigated using bulky ligands (e.g., DavePhos or RuPhos) to stabilize Pd intermediates. For instance, coupling 7-bromophthalazin-1(2H)-one with secondary amines requires ligand-to-Pd ratios of 2:1 and degassed solvents to prevent catalyst oxidation. Yields improve with slow amine addition (1–2 hours) and post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Computational studies (DFT) suggest that steric maps of ligands and substrates predict coupling efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : Confirm amine proton environments (δ 5.8–6.2 ppm for NH₂) and carbonyl carbons (δ 160–165 ppm).

- FTIR : Detect N–H stretches (3300–3500 cm⁻¹) and lactam C=O (1680–1700 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₇N₃O: calc. 161.0589, obs. 161.0586) .

- X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. enol configurations) using single-crystal data .

Advanced: How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved in phthalazinone tautomer analysis?

Methodological Answer:

Contradictions arise due to dynamic equilibria in solution (e.g., lactam ⇌ enol tautomers). To resolve this:

Perform variable-temperature NMR (VT-NMR) to observe coalescence points (e.g., at −40°C, separate peaks for tautomers emerge).

Compare experimental IR carbonyl stretches with DFT-calculated vibrational modes for each tautomer .

Use X-ray crystallography to confirm solid-state structures, noting hydrogen-bonding networks that stabilize specific tautomers .

Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

Common assays include:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values reported at 48 hours post-treatment) .

- Enzyme inhibition : PDE4 or kinase inhibition measured via fluorescence polarization (FP) or radiometric assays .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Controls must include vehicle (DMSO ≤0.1%) and reference compounds (e.g., rolipram for PDE4) .

Advanced: How should researchers design dose-response studies to address conflicting cytotoxicity data in phthalazinone derivatives?

Methodological Answer:

Conflicting cytotoxicity data often stem from assay conditions. To standardize:

Use synchronized cell populations (e.g., serum-starved for 24 hours pre-treatment).

Include multiple time points (24, 48, 72 hours) to capture delayed apoptosis.

Validate results via orthogonal methods (e.g., Annexin V/PI flow cytometry vs. MTT).

Account for compound stability (HPLC monitoring at t = 0, 24, 48 hours in culture medium) .

Basic: What computational methods predict the coordination chemistry of this compound with metal ions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models metal-ligand interactions. Key steps:

Optimize geometries of free ligand and metal complexes (e.g., Cu²⁺, Fe³⁺).

Calculate binding energies (ΔE = E(complex) − [E(ligand) + E(metal)]).

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity .

Software: Gaussian 16 or ORCA, with solvent effects (PCM model for water) .

Advanced: How can researchers validate molecular docking results for phthalazinone derivatives targeting PDE4?

Methodological Answer:

Validation requires:

Consensus docking : Use AutoDock Vina, Glide, and GOLD to cross-check pose reproducibility.

MD simulations : Run 100 ns trajectories (AMBER or GROMACS) to assess binding stability (RMSD < 2 Å).

MM-PBSA/GBSA : Calculate binding free energies, comparing with experimental IC₅₀ values.

Mutagenesis studies : Test PDE4 mutants (e.g., Q369A) to confirm critical hydrogen bonds predicted in silico .

Basic: What are best practices for reporting experimental data on phthalazinone derivatives in journals?

Methodological Answer:

Follow guidelines from Beilstein Journal of Organic Chemistry:

- Synthesis : Report yields, purification methods (e.g., recrystallization solvent ratios), and characterization data (NMR, HRMS) for all new compounds.

- Biological assays : Include positive/negative controls, statistical tests (e.g., ANOVA with Tukey post-hoc), and exact sample sizes (n ≥ 3).

- Supporting Information : Provide crystallographic CIF files, raw spectral data, and DFT input files .

Advanced: How to resolve contradictions between theoretical and experimental logP values for aminophthalazinones?

Methodological Answer:

Discrepancies arise from tautomerism and solvent effects. Address via:

Experimental logP : Use shake-flask method (octanol/water) at pH 7.4, validated by HPLC retention times.

Theoretical logP : Apply atomic contribution methods (e.g., XLogP3) with corrections for intramolecular H-bonding.

QSAR models : Train on experimental data using descriptors like polar surface area and dipole moments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.